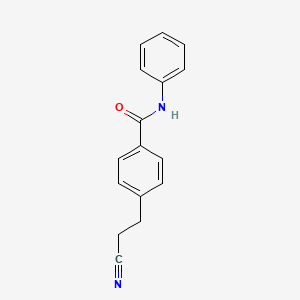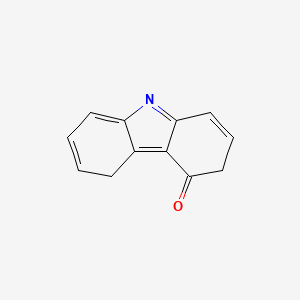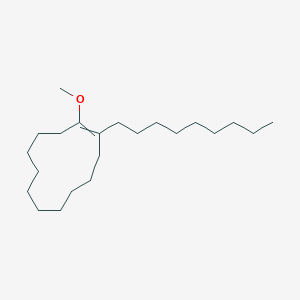![molecular formula C15H17NO4 B14210255 (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one CAS No. 834917-51-0](/img/structure/B14210255.png)
(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one: is a chiral compound with a unique structure that includes a cyclopentanone ring, an acetyl group, and a nitrophenylethyl substituent. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopentanone derivative and a nitrophenylethyl precursor.
Reaction Conditions: The key steps involve the formation of the cyclopentanone ring and the introduction of the acetyl and nitrophenylethyl groups. This can be achieved through a series of reactions including aldol condensation, nitration, and acetylation.
Catalysts and Reagents: Common reagents used in these reactions include strong acids or bases for catalysis, nitrating agents such as nitric acid, and acetylating agents like acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl group.
Major Products
The major products formed from these reactions include amino derivatives, reduced cyclopentanone derivatives, and substituted cyclopentanone compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its derivatives may have applications in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new products with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can be reduced to an amino group, which may form hydrogen bonds or electrostatic interactions with the active sites of enzymes. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-2-(Aminomethyl)cyclopentanol
- (1S,2R)-2-(Methylamino)cyclopentan-1-ol
- (1S,2R)-2-{[benzyl(ethyl)amino]methyl}cyclopentan-1-amine
Uniqueness
Compared to similar compounds, (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one is unique due to its combination of an acetyl group, a nitrophenylethyl substituent, and a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
834917-51-0 |
|---|---|
Formule moléculaire |
C15H17NO4 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
(2R)-2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H17NO4/c1-11(17)15(9-5-8-14(15)18)13(10-16(19)20)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3/t13-,15-/m0/s1 |
Clé InChI |
GQBWRJIXLLOVME-ZFWWWQNUSA-N |
SMILES isomérique |
CC(=O)[C@@]1(CCCC1=O)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1(CCCC1=O)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)


![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)


![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)


![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
